Einecs 287-150-2

Description

Specificity of EINECS 287-150-2 (C14-17 Chlorinated Paraffins) in Academic Discourse

The substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 287-150-2 corresponds to "Alkanes, C14-17, chloro-". industrialchemicals.gov.au This classification specifically refers to medium-chain chlorinated paraffins (MCCPs). industrialchemicals.gov.auresearchgate.net The associated CAS Registry Number is 85535-85-9, which is generally used for chlorinated paraffin (B1166041) mixtures where congeners with carbon chains of 14 to 17 atoms are predominant. industrialchemicals.gov.au

In academic and regulatory discourse, this compound is recognized as a substance of concern due to its environmental properties. Technical mixtures of these MCCPs typically have a chlorine content ranging from 40% to 60% by weight. industrialchemicals.gov.au Research has shown that certain MCCPs may be very persistent and very bioaccumulative. industrialchemicals.gov.au Studies indicate that MCCPs are the dominant category of chlorinated paraffins found in sludge from sewage treatment plants in some regions, highlighting a significant pathway for their release into the environment. industrialchemicals.gov.au

The potential for long-range environmental transport of these compounds has been confirmed, with their detection in remote ecosystems like the Arctic. researchgate.net Scientific assessments have concluded that C14-17 chlorinated paraffins with chlorination levels at or above 45% by weight meet the criteria for persistence and potential for long-range environmental transport. pops.int This has placed them under scrutiny by environmental agencies and international bodies. industrialchemicals.gov.aupops.intepa.gov For instance, the United States Environmental Protection Agency (EPA) has assessed MCCPs and concluded they may present an unreasonable risk to aquatic organisms following both acute and chronic exposures. industrialchemicals.gov.auepa.gov

Scope and Research Significance of the Compound as a Complex Mixture

A defining characteristic of this compound, and chlorinated paraffins in general, is its nature as a highly complex mixture. epa.govresearchgate.net These commercial products are not single chemical entities but consist of thousands of different constitutional isomers and stereoisomers, varying in both carbon chain length and the number and position of chlorine atoms. researchgate.netosti.gov This complexity presents a significant challenge for analytical chemists. norman-network.netresearchgate.net

The analysis and quantification of CPs in environmental samples are complicated by the sheer number of congeners present in a given mixture. norman-network.net Separating these individual components is difficult even with advanced techniques like multidimensional gas chromatography. researchgate.net Furthermore, the lack of appropriate analytical standards for every congener makes accurate quantification challenging. researchgate.netosti.gov The response of analytical instruments can vary significantly depending on the chlorine content of the CP congeners, which can lead to large uncertainties in reported environmental concentrations if the standard used does not closely match the composition of the sample. researchgate.netosti.gov

The research significance of studying this compound as a complex mixture is multifaceted. Improving analytical methodologies is a key priority to enable more reliable environmental monitoring and risk assessment. researchgate.net Researchers are developing new quantification procedures and using advanced instrumentation, such as high-resolution mass spectrometry, to better characterize these mixtures. osti.govoaepublish.com Understanding the environmental fate and transport of the different congener groups within the mixture is crucial, as properties can vary with carbon chain length and chlorination degree. researchgate.net The complexity of these mixtures necessitates ongoing research to fully evaluate their environmental impact. pops.int

Data Tables

Table 1: General Classification of Chlorinated Paraffins

| Classification | Carbon Chain Length | Common Acronym | General Formula |

| Short-Chain Chlorinated Paraffins | C10-C13 | SCCPs | CₓH₍₂ₓ₊₂₋ᵧ₎Clᵧ where x = 10-13 |

| Medium-Chain Chlorinated Paraffins | C14-C17 | MCCPs | CₓH₍₂ₓ₊₂₋ᵧ₎Clᵧ where x = 14-17 |

| Long-Chain Chlorinated Paraffins | C18-C30 | LCCPs | CₓH₍₂ₓ₊₂₋ᵧ₎Clᵧ where x = 18-30 |

Source: Data compiled from multiple sources. osti.govnorman-network.netoaepublish.comepa.gov

Table 2: Chemical Identity of this compound

| Identifier | Value | Description |

| EINECS Number | 287-150-2 | European Inventory of Existing Commercial Chemical Substances identifier. |

| Substance Name | Alkanes, C14-17, chloro- | The official name associated with the EINECS number. |

| Common Name | Medium-Chain Chlorinated Paraffins | The classification based on carbon chain length. industrialchemicals.gov.au |

| CAS Number | 85535-85-9 | Chemical Abstracts Service registry number for the substance group. industrialchemicals.gov.au |

| Typical Chlorine Content | 40% - 60% by weight | The common range of chlorination for industrial MCCP mixtures. industrialchemicals.gov.au |

Source: Data compiled from the European Chemicals Agency and other scientific reports. industrialchemicals.gov.au

Properties

CAS No. |

85409-79-6 |

|---|---|

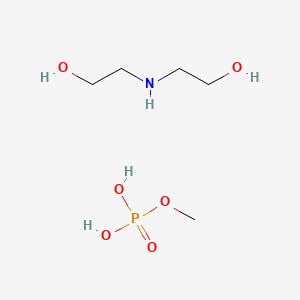

Molecular Formula |

C5H16NO6P |

Molecular Weight |

217.16 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;methyl dihydrogen phosphate |

InChI |

InChI=1S/C4H11NO2.CH5O4P/c6-3-1-5-2-4-7;1-5-6(2,3)4/h5-7H,1-4H2;1H3,(H2,2,3,4) |

InChI Key |

ZEELIZFRNFOCKY-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(O)O.C(CO)NCCO |

Origin of Product |

United States |

Elucidation of Compound Identity and Compositional Heterogeneity in Environmental Studies

Nomenclature and Classification within International Chemical Inventories

Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. is the formal name under the European Inventory of Existing Commercial Chemical Substances (EINECS). chemradar.com This designation, however, belies the substance's nature as a UVCB (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials). industrialchemicals.gov.auindustrialchemicals.gov.au As such, it is not a single, discrete chemical but a mixture of structurally related compounds.

In various international chemical inventories, this substance is recognized under different names and identifiers. The most common of these is the CAS (Chemical Abstracts Service) number 85536-14-7. jst.go.jp This CAS number is specifically for the C10-C13 alkyl derivatives of benzenesulfonic acid. Other related substances with different alkyl chain lengths may have different CAS numbers. For instance, C10-C16 alkylbenzenesulfonic acid is identified by CAS number 68584-22-5. santos.com

The substance is generally classified as an anionic surfactant. atamanchemicals.com Due to its widespread use in detergents and cleaning products, it is listed in numerous regulatory and chemical information databases worldwide, including the US Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory and the Australian Inventory of Chemical Substances (AICS). jst.go.jpsantos.com

Below is an interactive data table summarizing the primary identifiers for this chemical group.

| Identifier Type | Identifier | Chemical Name/Description |

| EC Number | 287-494-3 | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. |

| CAS Number | 85536-14-7 | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. |

| General Name | Linear Alkylbenzene Sulfonates (LAS) | A mixture of homologous organic compounds |

| CAS Number | 68584-22-5 | Petroleum, di-C10-16 linear saturated alkaryl derivatised Benzenesulfonic acids |

Isomeric Complexity and Congener Group Distribution in Commercial Formulations

Commercial LAS are not a single entity but a complex mixture of homologues and phenyl positional isomers. cler.comresearchgate.net The general chemical structure consists of a benzene (B151609) ring sulfonated at the para position and attached to a linear alkyl chain. atamanchemicals.com The complexity arises from two main sources of variation:

Homologue Distribution: The length of the linear alkyl chain typically varies from 10 to 14 carbon atoms (C10 to C14). atamanchemicals.comcler.com Commercial products usually contain a mixture of these homologues, with the C10-C13 range being the most common. researchgate.netnih.gov The relative proportion of each homologue can be controlled during the manufacturing process to achieve desired properties for specific applications. atamanchemicals.com

Phenyl Isomer Distribution: For a given alkyl chain length, the benzene ring can be attached at any secondary carbon atom along the chain. For example, for a C12 alkyl chain, the phenyl group can be attached at the 2, 3, 4, 5, or 6-position. This results in a number of positional isomers for each homologue. cler.com

The combination of different homologues and their respective phenyl isomers results in a commercial product that can contain 20 or more different LAS compounds. cler.com The distribution of these congeners in a commercial formulation is not random and is influenced by the manufacturing process, particularly the catalysts used (e.g., aluminum chloride or hydrofluoric acid). ecoinvent.org

The following table illustrates the isomeric complexity for a C12 homologue of LAS:

| Homologue | Possible Phenyl Positions | Number of Isomers |

| C10 | 2, 3, 4, 5 | 4 |

| C11 | 2, 3, 4, 5, 6 | 5 |

| C12 | 2, 3, 4, 5, 6 | 5 |

| C13 | 2, 3, 4, 5, 6, 7 | 6 |

| C14 | 2, 3, 4, 5, 6, 7 | 6 |

Methodological Challenges in Comprehensive Compositional Analysis

The inherent complexity of LAS presents significant challenges for its comprehensive compositional analysis in environmental and commercial samples. nih.gov The primary difficulties stem from the large number of closely related isomers and homologues that need to be separated and quantified. oup.com

Several analytical techniques have been developed to address these challenges, with high-performance liquid chromatography (HPLC) being the most widely used method. nih.govoup.com HPLC coupled with various detectors, such as ultraviolet (UV), fluorescence, and mass spectrometry (MS), allows for the separation and identification of different LAS congeners. nih.govoup.com

Despite advancements in analytical instrumentation, several methodological hurdles remain:

Co-elution of Isomers: The structural similarity of the phenyl positional isomers makes their complete chromatographic separation difficult, often leading to co-elution where multiple isomers are detected as a single peak. oup.com This complicates accurate quantification of individual isomers.

Matrix Effects: Environmental samples, such as wastewater, sludge, and soil, contain a multitude of other substances that can interfere with the analysis of LAS. shimadzu.com These matrix effects can suppress or enhance the analytical signal, leading to inaccurate results. Sample preparation techniques like solid-phase extraction (SPE) are often employed to minimize these interferences. jst.go.jpshimadzu.com

Lack of Commercial Standards: The availability of certified analytical standards for all individual LAS congeners is limited. oup.com This necessitates the use of commercial LAS mixtures as calibration standards, which themselves are of variable composition. This can introduce uncertainty into the quantification of specific isomers and homologues.

Data Analysis of Complex Datasets: The analysis of a single sample can generate a large and complex dataset, especially when using high-resolution mass spectrometry. nih.gov Identifying and quantifying each congener within this data requires sophisticated data processing techniques and can be time-consuming.

Synthetic Pathways and Industrial Formation Mechanisms Relevant to Environmental Release

Chlorination Chemistry of n-Alkanes and Paraffin (B1166041) Waxes

The synthesis of chlorinated paraffins is achieved through the direct chlorination of saturated, unbranched paraffin fractions. wikipedia.org These feedstocks are required to have low concentrations of impurities like isoparaffins (<2%) and aromatics (<100 ppm) to ensure product quality. wikipedia.orgatamankimya.com The core of the synthesis is a free-radical substitution reaction. physicsandmathstutor.com

The chlorination of alkanes can proceed through both non-catalytic and catalytic pathways.

Non-Catalytic Chlorination: This is the most common industrial method, typically involving a photochemical reaction initiated by ultraviolet (UV) light or high temperatures (573-773K). wikipedia.orgnih.govaakash.ac.inlibretexts.org The reaction proceeds via a free-radical chain mechanism consisting of three main stages: physicsandmathstutor.comaakash.ac.inlibretexts.org

Initiation: The reaction begins with the homolytic fission of a chlorine molecule (Cl₂) by UV light or heat, generating two highly reactive chlorine radicals (Cl•). physicsandmathstutor.comlibretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from an alkane molecule, forming hydrogen chloride (HCl) and an alkyl radical (R•). This alkyl radical then reacts with another chlorine molecule to produce a chloroalkane (R-Cl) and a new chlorine radical, which continues the chain reaction. physicsandmathstutor.comlibretexts.orgsavemyexams.com

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, two alkyl radicals, or an alkyl radical and a chlorine radical. physicsandmathstutor.comlibretexts.org

Catalytic Chlorination: While UV-induced chlorination is prevalent, catalytic processes can also be employed. These reactions can often be carried out under milder conditions, such as at or above room temperature and in the dark. worldscientific.com Various catalysts have been explored to improve efficiency and selectivity.

Lewis Acids: Phosphorus trichloride (B1173362) and phosphorus pentachloride have been shown to be effective catalysts for the radical-type chlorination of alkanes. worldscientific.com

Hypervalent Iodine: A more recent development involves the use of hypervalent iodine compounds (e.g., NaIO₄) as catalysts, with alkali metal chlorides like sodium chloride serving as the chlorine source. google.com This method is noted for its high regioselectivity. google.com

Iron Catalysts: Iron(III)-acacen complexes have been investigated for the catalytic chlorination of C(sp³)–H bonds under ambient conditions in the presence of trifluoroacetic acid. rsc.org

The final properties of the chlorinated paraffin product, such as viscosity and chlorine content, are heavily dependent on the reaction conditions. petronaftco.com Controlling these parameters is crucial for tailoring the product for specific applications. petronaftco.comthesuntek.com

Temperature: Industrial chlorination is an exothermic reaction typically conducted between 80°C and 120°C. nih.govatamankimya.comthesuntek.com Temperature control is essential to prevent decomposition and darkening of the product, which can be caused by the formation of metal chlorides if the reactor lining is not inert. nih.gov

Reactant Concentration: To limit the formation of multiple substitutions on a single alkane chain (polychlorination) and favor the production of monochlorinated products, a high concentration of the alkane relative to chlorine can be used. libretexts.orglibretexts.org

Reaction Time: The duration of the chlorination process directly influences the degree of chlorination. The reaction is halted once the desired chlorine content is achieved. wikipedia.org Controlling the reaction time is a strategy to favor monochlorination. libretexts.org

Isomer Distribution: Free-radical chlorination is known for its low selectivity, meaning it does not discriminate significantly between primary, secondary, and tertiary hydrogen atoms in an alkane chain. masterorganicchemistry.com This results in a complex mixture of isomers. masterorganicchemistry.comresearchgate.net For example, the chlorination of propane (B168953) yields a mixture of 1-chloropropane (B146392) and 2-chloropropane. libretexts.orgmasterorganicchemistry.com While secondary C-H bonds are weaker and thus slightly more reactive than primary ones, the statistical probability of substitution at the more numerous primary positions means a mixture is unavoidable. libretexts.orgmasterorganicchemistry.com

Table 1: Influence of Reaction Conditions on Alkane Chlorination

| Reaction Parameter | Effect on Product | Scientific Rationale |

|---|---|---|

| Temperature | Controls reaction rate and prevents product degradation. nih.gov | Chlorination is exothermic; excess heat can cause decomposition and side reactions. nih.govthesuntek.com |

| UV Light | Initiates the free-radical chain reaction. wikipedia.orgphysicsandmathstutor.com | Provides the energy for homolytic fission of Cl₂ into reactive chlorine radicals. physicsandmathstutor.com |

| Reactant Ratio | Affects the degree of substitution. libretexts.orglibretexts.org | A higher alkane-to-chlorine ratio increases the probability of a chlorine radical encountering an unreacted alkane, favoring monosubstitution. libretexts.org |

| Catalyst | Can increase reaction rate and regioselectivity. worldscientific.comgoogle.com | Catalysts provide an alternative reaction pathway with a lower activation energy. worldscientific.com |

| Reaction Time | Determines the final chlorine content. wikipedia.org | Longer reaction times allow for more hydrogen atoms to be substituted by chlorine. savemyexams.com |

Industrial Manufacturing Processes and By-product Generation

The industrial production of chlorinated paraffins is a well-established process, typically performed in batches. petronaftco.com

The manufacturing process generally involves the following steps:

Feedstock Preparation: Purified n-paraffin fractions (liquid, or melted paraffin wax) are charged into a reactor. petronaftco.compciplindia.com The reactor vessel must have an inert lining, such as glass or steel, to prevent corrosion and catalytic decomposition of the product. nih.gov

Chlorination: Chlorine gas is introduced into the liquid paraffin at a controlled temperature, usually between 80°C and 120°C. nih.govatamankimya.compciplindia.com The reaction is often promoted by UV light, especially to achieve higher levels of chlorination. nih.govatamankimya.com For highly chlorinated, resinous products (e.g., 70% chlorine), a solvent like carbon tetrachloride may be used during the reaction. nih.gov

Neutralization and Stripping: Once the target degree of chlorination is reached, the reaction is stopped. petronaftco.com Residual chlorine gas and the primary by-product, hydrogen chloride (HCl), are removed from the mixture, a process often accomplished by sparging with nitrogen. wikipedia.org The captured HCl gas is typically absorbed in water in a packed column, forming hydrochloric acid. pciplindia.com

Stabilization and Finishing: To enhance thermal stability, especially for applications involving high temperatures, stabilizing agents may be added to the final product. wikipedia.org Common stabilizers include epoxidized vegetable oils, glycidyl (B131873) ethers, or organophosphorus compounds. wikipedia.orgatamankimya.com The final product is then filtered to remove impurities before being packaged. pciplindia.com

The primary by-product of this process is hydrogen chloride (HCl) , which is formed in equimolar amounts to the chlorine that is substituted onto the alkane chains. wikipedia.orggoogle.com Other potential by-products, particularly from inefficient processing or combustion, can include carbon monoxide and carbon particulates (soot). physicsandmathstutor.commedify.co Environmental releases from manufacturing facilities can occur via spills, facility wash-downs, or stormwater runoff, though these waste streams are typically treated. canada.ca

Table 2: Industrial Manufacturing Steps for Chlorinated Paraffins

| Step | Description | Key By-products/Emissions |

|---|---|---|

| 1. Feedstock Charging | Liquid n-paraffin feedstock is loaded into an inert-lined reactor. nih.govpciplindia.com | - |

| 2. Chlorination | Chlorine gas is bubbled through the paraffin at 80-120°C, often with UV light promotion. nih.govatamankimya.com | Hydrogen Chloride (HCl) gas. wikipedia.org |

| 3. Stripping | Inert gas (e.g., nitrogen) is blown through the product to remove dissolved HCl and unreacted Cl₂. wikipedia.org | Hydrogen Chloride (HCl) and Chlorine (Cl₂) gas. |

| 4. Stabilization | Stabilizing agents are added to improve thermal stability. wikipedia.orgatamankimya.com | - |

| 5. Filtration & Packaging | The final product is filtered and packaged for distribution. pciplindia.com | Potential for fugitive emissions or spills. canada.ca |

Historical Evolution of Production Methods and Their Environmental Implications

The commercial production of chlorinated paraffins began in the 1930s to meet industrial demands for plasticizers, lubricants, and flame retardants. wikipedia.orgnih.govatamankimya.com The fundamental production method—direct chlorination of paraffin fractions—has remained largely unchanged, though processes have been refined for efficiency and safety.

Production volumes have grown substantially over the decades. In 1985, western Europe produced 95,000 tonnes, while worldwide production was over 300,000 tonnes. nih.gov By 2013, global production and use volumes had exceeded 1,000,000 tons. wikipedia.org Historically, production was centered in Europe and North America, but in recent decades, a significant shift has occurred. Today, an estimated 90-95% of global production capacity is located in China and India. pops.intfrontiersin.org

The environmental implications of this long history of production are significant.

Environmental Release: Throughout their production history, CPs have been released into the environment. While modern facilities have treatment systems for waste streams, historical practices were likely less stringent. canada.ca A key source of environmental pollution is the use and disposal of products containing CPs, such as their application in metalworking fluids, which can be released into aquatic environments. pops.int

Persistence and Bioaccumulation: Chlorinated paraffins are persistent in the environment, resisting degradation by hydrolysis, oxidation, or photolysis. canada.ca This persistence, combined with their potential to bioaccumulate in organisms, is a major environmental concern. canada.ca Short-chain chlorinated paraffins (SCCPs) in particular have drawn scrutiny for their bioaccumulative properties in aquatic life and are now restricted under international agreements like the Stockholm Convention. petronaftco.comresearchgate.net

Shifting Production Landscape: The migration of large-scale production to regions like China has created new hotspots of environmental contamination. foodpackagingforum.org Studies have shown increasing environmental concentrations of CPs, particularly MCCPs, over the last few decades, coinciding with the growth of production in Asia. acs.org Concentrations of MCCPs in sediments near production sources have been found to exceed toxicity thresholds. foodpackagingforum.orgacs.org

The historical evolution of CP production is a story of increasing scale and geographic shifts, with a growing awareness of the long-term environmental consequences of these persistent chemicals.

Table 3: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula/Description |

|---|---|

| Alkanes | Acyclic saturated hydrocarbons (e.g., CₙH₂ₙ₊₂) |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Carbon Tetrachloride | CCl₄ |

| Chlorine | Cl₂ |

| Chloroalkane | An alkane with one or more hydrogen atoms replaced by chlorine. |

| Chlorinated Paraffins (CPs) | Complex mixtures of polychlorinated n-alkanes. wikipedia.org |

| Epoxidized Vegetable Oils | Vegetable oils treated to contain oxirane rings; used as stabilizers. |

| Ethane | C₂H₆ |

| Glycidyl Ethers | Organic compounds containing an ether and an epoxide group. |

| Hydrogen Chloride | HCl |

| Hydrochloric Acid | Aqueous solution of hydrogen chloride. |

| Hypervalent Iodine Compounds | Iodine compounds where the iodine atom has more than 8 valence electrons. |

| Iron(III)-acacen | An iron coordination complex used as a catalyst. |

| Isoparaffins | Branched-chain alkanes. |

| Methane | CH₄ |

| n-Alkanes | Straight-chain alkanes. |

| Nitrogen | N₂ |

| Organophosphorus Compounds | Organic compounds containing carbon-phosphorus bonds. |

| Paraffin Waxes | Mixtures of solid, straight-chain alkanes. petronaftco.com |

| Phosphorus Pentachloride | PCl₅ |

| Phosphorus Trichloride | PCl₃ |

| Propane | C₃H₈ |

| Sodium Chloride | NaCl |

| Sodium Periodate | NaIO₄ |

| Trifluoroacetic Acid | CF₃COOH |

| 1-Chloropropane | CH₃CH₂CH₂Cl |

Environmental Occurrence, Transport, and Fate of Einecs 287 150 2

Sources and Release Pathways into Aquatic and Terrestrial Environments

The release of Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene into the environment can occur through various pathways associated with its production, use, and disposal.

Industrial Effluents and Emissions

Industrial processes are a primary source of this substance's entry into the environment. In Canada, it was reported to be manufactured in quantities between 1,000,000 and 10,000,000 kg and imported in quantities between 100,001 and 1,000,000 kg in 2006. canada.ca A significant portion of the manufactured substance is exported. canada.ca

During its use in industrial settings, releases can occur. It is estimated that small percentages are released to sewers (0.9%) and soil (0.6%) during its application. canada.cacanada.ca Additionally, the cleaning of containers used for transporting additive packages containing the substance is expected to contribute approximately 0.2% of its release to sewers. canada.cacanada.ca While the majority is either chemically transformed, combusted, or incinerated, the large volumes in commerce suggest that even small percentage releases can result in significant environmental loading. canada.cacanada.ca

Leaching from Articles and Products

Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene is incorporated into a variety of products, including lubricants, greases, hydraulic fluids, and plastics. anses.freuropa.eu It is also found in consumer products like vehicle care items, paints, and air fresheners. anses.fr The potential for leaching from these articles throughout their service life and after disposal is a notable release pathway. For instance, its use as an additive in vehicle engine oil and industrial lubricants presents a risk of release into the environment through spills, leakage, or improper disposal of used oil. canada.ca Similarly, its incorporation in rubber parts for industrial machinery and vehicles can lead to its gradual release as the material ages and degrades. canada.ca

Atmospheric Deposition and Long-Range Transport

Based on its physical and chemical properties, this substance is not expected to be subject to long-range atmospheric transport. canada.cacanada.ca This suggests that its environmental presence is likely concentrated in areas near its points of manufacture, use, and disposal, rather than being widely distributed via atmospheric pathways.

Environmental Distribution and Partitioning

Once released into the environment, the distribution of Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene is governed by its physical and chemical properties.

Soil and Sediment Adsorption/Desorption Dynamics

This substance has very low solubility in water and is expected to be persistent in soil and sediments. canada.cacanada.ca Due to its high logarithm of the octanol-water partition coefficient (log Pow) of > 6, it has a strong tendency to adsorb to organic matter in soil and sediment. echemi.com This characteristic suggests that soil and sediment will be the primary environmental sinks for this compound. canada.ca Its persistence means it is not expected to degrade quickly in these compartments. canada.cacanada.ca

Table 1: Environmental Fate Properties

| Property | Value | Source |

|---|---|---|

| Water Solubility | 1.6 - 2.3 mg/L at 20°C | echemi.com |

| log Pow | > 6 | echemi.com |

Air-Water and Water-Sediment Exchange Processes

Given its low water solubility and high adsorption potential, the substance will predominantly partition from the water column to sediment. canada.ca The exchange between water and sediment is therefore a critical process in its environmental distribution. In aquatic environments, it is considered toxic to aquatic life with long-lasting effects. anses.frtunap.com The Predicted No-Effect Concentration (PNEC) for freshwater has been established at 0.034 mg/l. tunap.com Due to its low vapor pressure, significant partitioning from water to air is not anticipated. echemi.com

Table 2: Ecotoxicological Data

| Endpoint | Species | Value | Source |

|---|---|---|---|

| Acute LC50 (Fish) | Danio rerio (zebrafish) | >100 mg/L | mabanol.com |

| Acute EC50 (Algae) | Desmodesmus subspicatus | >100 mg/L | mabanol.com |

| Acute EC50 (Crustaceans) | Daphnia magna (Big water flea) | 51 mg/L | mabanol.com |

Bioaccumulation and Trophic Transfer Dynamics in Non Human Biota

Bioaccumulation Kinetics and Bioconcentration in Aquatic Organisms

The bioaccumulation of Dechlorane Plus in aquatic environments is a significant concern due to its potential to concentrate in organisms from the surrounding water and diet. pops.intau.dk Studies have shown that DP is bioavailable to a range of aquatic species, from invertebrates to fish. acs.org

The kinetics of DP uptake and elimination have been investigated in several fish species. In a laboratory study, common carp (B13450389) (Cyprinus carpio) exposed to DP showed uptake rate constants of 0.63 per day for the syn-DP isomer and 0.89 per day for the anti-DP isomer. nih.gov The depuration rate constants were similar for both isomers, suggesting that anti-DP is absorbed more rapidly. nih.gov In juvenile rainbow trout (Oncorhynchus mykiss), neither the syn- nor the anti-isomer reached a steady state after a 49-day dietary exposure, indicating a slow elimination process. acs.org The calculated half-lives in the whole body (minus liver) were 53.3 days for syn-DP and 30.4 days for anti-DP. acs.org

Bioconcentration factors (BCFs), which measure the accumulation of a chemical from water, have been reported for DP. In common carp, the estimated BCFs were 5,700 L/kg for syn-DP and 9,300 L/kg for anti-DP, values that exceed the criteria for bioaccumulation hazard. nih.govpops.int Other studies have also reported BCFs greater than 5,000 L/kg for DP isomers in fish. pops.intpops.int However, some research has indicated lower BCF values. For instance, a study with orange-red killifish (Oryzias latipes) over an 8-week period measured a BCF range of 14-121. au.dk Similarly, a BCF of 1.97-7.02 was reported for bluegill (Lepomis macrochirus). au.dk These discrepancies highlight that aqueous exposure may be of limited importance compared to dietary uptake for a highly hydrophobic substance like DP. pops.int

| Species | Isomer | Uptake Rate Constant (k₁) | Depuration Rate Constant (k₂) (day⁻¹) | Half-life (t₁/₂) (days) | Bioconcentration Factor (BCF) (L/kg) |

| Common Carp (Cyprinus carpio) | syn-DP | 0.63 day⁻¹ | 0.11 | - | 5,700 |

| anti-DP | 0.89 day⁻¹ | 0.096 | - | 9,300 | |

| Rainbow Trout (Oncorhynchus mykiss) | syn-DP | 0.045 nmol/day | - | 53.3 | - |

| anti-DP | - | - | 30.4 | - | |

| Orange-red Killifish (Oryzias latipes) | Total DP | - | - | - | 14-121 |

| Bluegill (Lepomis macrochirus) | Total DP | - | - | - | 1.97-7.02 |

| Data sourced from multiple studies. au.dknih.govacs.org |

Biomagnification Across Food Webs in Aquatic and Terrestrial Ecosystems

Biomagnification, the process where the concentration of a contaminant increases at successively higher levels in a food chain, has been observed for Dechlorane Plus in both aquatic and terrestrial ecosystems. pops.intservice.gov.uk

In aquatic food webs, trophic magnification factors (TMFs) greater than 1 indicate that a substance biomagnifies. In a highly contaminated site in South China, the TMFs for syn-DP and anti-DP in a freshwater food web were 11.3 and 6.6, respectively. nih.gov These values are significantly higher than those of many polybrominated diphenyl ethers (PBDEs) but lower than some highly persistent polychlorinated biphenyls (PCBs). acs.org In a Lake Winnipeg food web, the TMF for anti-DP was 2.5, while for syn-DP it was less than 1. au.dk Studies in the Antarctic marine food web also showed that both syn-DP and anti-DP biomagnify, with the biomagnification ability of anti-DP being higher than that of syn-DP. nih.gov

Biomagnification factors (BMFs), which describe the concentration increase between a consumer and its diet, also support the biomagnification of DP. In a study of various predator-prey combinations in a South China estuary, BMFs for DP ranged from 1.27 to 11.8. pops.int In rainbow trout, BMFs of 1.9 for anti-DP and 5.2 for syn-DP were reported after a 49-day exposure. au.dk

In terrestrial ecosystems, DP also demonstrates the potential for biomagnification. x-mol.netnih.gov A study on the Xilingol Prairie in Inner Mongolia, China, found BMFs for ectotherms (cold-blooded animals) ranging from 0.146 to 88.0 and for endotherms (warm-blooded animals) from 0.866 to 17.2. service.gov.ukx-mol.net The highest BMF was observed in lizards that consume insects. service.gov.uk In a food web involving frogs and insects in South China, BMFs for DP were reported to be between 1.8 and 2.7. pops.int

| Ecosystem | Food Web Components | Factor | syn-DP | anti-DP | Total DP |

| Freshwater (South China) | Various aquatic species | TMF | 11.3 | 6.6 | - |

| Freshwater (Lake Winnipeg) | Various aquatic species | TMF | <1 | 2.5 | - |

| Marine (Antarctica) | Various marine species | TMF | Significant biomagnification | Significant biomagnification | - |

| Estuary (South China) | Various predator-prey pairs | BMF | - | - | 1.27 - 11.8 |

| Terrestrial (Inner Mongolia) | Ectotherms | BMF | - | - | 0.146 - 88.0 |

| Terrestrial (Inner Mongolia) | Endotherms | BMF | - | - | 0.866 - 17.2 |

| Terrestrial (South China) | Frog-Insect | BMF | - | - | 1.8 - 2.7 |

| Data compiled from multiple research findings. pops.intnih.govau.dkservice.gov.uknih.govx-mol.net |

Maternal Transfer Dynamics in Avian and Mammalian Species

Maternal transfer is a critical pathway for the exposure of Dechlorane Plus to developing offspring in both avian and mammalian species. pops.intpops.int This transfer can occur via eggs in birds and through the placenta and lactation in mammals. pops.intservice.gov.uk

In avian species, the presence of DP in eggs is clear evidence of maternal transfer. pops.int Studies on chickens from an e-waste recycling site in southern China revealed that higher-halogenated chemicals like DP are less readily transferred to eggs compared to lower-halogenated compounds. nih.gov The study also observed selective maternal transfer of anti-DP. nih.gov In contrast, another study on laying hens suggested that the maternal transfer potential of DPs is around 30% of the total body burden. acs.org

In mammals, DP has been shown to cross the placental barrier. pops.intmdpi.com A study on mother-infant pairs in an e-waste recycling area found DP in cord serum, confirming prenatal exposure. researchgate.net The transfer was partially limited by the placenta, with concentration ratios of cord serum to maternal serum estimated at 0.45 for syn-DP and 0.35 for anti-DP. researchgate.net This suggests a greater restriction on the transfer of the anti-DP isomer. researchgate.net DP has also been detected in human milk, indicating a postnatal exposure route through breastfeeding. pops.int

Factors Influencing Bioaccumulation: Chain Length, Chlorination Degree, and Isomer Specificity

Several factors influence the bioaccumulation of Dechlorane Plus, including its chemical structure and the physiological characteristics of the organism.

Chain Length and Chlorination Degree: As a highly chlorinated compound with a large molecular structure, DP's bioaccumulation behavior is complex. acs.orgresearchgate.net Its high degree of chlorination contributes to its persistence and lipophilicity (high log K_ow), which are key drivers of bioaccumulation. pops.intnih.gov However, extreme hydrophobicity can sometimes lead to reduced bioavailability, potentially explaining some of the variability in reported BCFs. nih.govpku.edu.cn

Isomer Specificity: The two main stereoisomers of Dechlorane Plus, syn-DP and anti-DP, often exhibit different bioaccumulation behaviors. frontiersin.orgoaepublish.com The technical mixture typically contains a higher proportion of anti-DP (around 65-75%). pops.int However, many aquatic organisms show a selective enrichment of syn-DP. frontiersin.orgoaepublish.com This stereoselective enrichment can be species-specific. For instance, fish widely show a preference for accumulating syn-DP, while some bird species have been found to selectively enrich anti-DP. oaepublish.com This difference may be due to factors like preferential excretion of anti-DP in fish and syn-DP in birds. oaepublish.com In sheep, anti-DP was found to be more readily enriched in most tissues, except for the brain and fat, which showed a higher enrichment of syn-DP. nih.gov The binding affinity to transport proteins like serum albumin can also influence isomer distribution, with anti-DP showing a higher binding affinity to sheep serum albumin. nih.gov

The tissue or organ within an organism also plays a role in isomer-specific accumulation. oaes.cc For example, in Chinese sturgeon, the fraction of anti-DP was lower in the heart and eggs compared to the liver and muscle. oaes.cc In chickens, elevated fractions of anti-DP were found in fat, brain, and liver compared to other tissues. oaepublish.comoaes.cc This tissue-specific distribution highlights the complex interplay between the chemical's properties and the organism's physiology in determining bioaccumulation patterns. nih.gov

Table of Compound Names

| EINECS Number | Common Name | Synonyms | Isomers |

| 287-150-2 | Dechlorane Plus | DP; DDC-CO; 1,4:7,10-Dimethanodibenzo[a,e]cyclooctene, 1,2,3,4,7,8,9,10,13,13,14,14-dodecachloro-1,4,4a,5,6,6a,7,10,10a,11,12,12a-dodecahydro- | syn-DP, anti-DP |

Ecological Effects and Mechanistic Ecotoxicology in Non Human Species

Ecotoxicological Effects on Aquatic Organisms (e.g., Fish, Invertebrates, Algae)

The acute toxicity of Naphtha (petroleum), hydrotreated heavy to aquatic organisms has been evaluated across various species. For fish, a 96-hour LC50 (lethal concentration for 50% of the test population) was reported to be greater than 1000 mg/L, suggesting it is not considered toxic to fish in acute exposures. sevron.co.uk Another study reported a 96-hour LC50 for fish at over 100 mg/L. dupont.co.jp For aquatic invertebrates such as Daphnia, the 48-hour EC50 (effective concentration for 50% of the test population) was also found to be greater than 1000 mg/L. sevron.co.uk Similarly, the 72-hour IC50 (inhibitory concentration for 50% of the test population) for algae was reported as over 1000 mg/L. sevron.co.uk

However, other studies present contrasting data, indicating higher toxicity. For instance, algae have been identified as the most sensitive species with a 96-hour median inhibition loading rate (IL50) of 1.4 mg/L. canada.ca Rainbow trout (Oncorhynchus mykiss) showed a 96-hour LL50 of 11 mg/L, and Daphnia a 48-hour EL50 of 12 mg/L. canada.ca Another source indicates an LC50 for fish (Pimephales promelas) of 2,200 mg/L over 96 hours and an LC50 for crustaceans (Chaetogammarus marinus) of 2.6 mg/L over 96 hours. redox.com

The following table summarizes the available acute toxicity data for Naphtha (petroleum), hydrotreated heavy.

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Fish | LC50 | 96 hours | >1000 | sevron.co.uk |

| Fish | LC50 | 96 hours | >100 | dupont.co.jp |

| Oncorhynchus mykiss (Rainbow Trout) | LL50 | 96 hours | 11 | canada.ca |

| Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 2200 | redox.com |

| Daphnia | EC50 | 48 hours | >1000 | sevron.co.uk |

| Daphnia | EL50 | 48 hours | 12 | canada.ca |

| Chaetogammarus marinus (Crustacean) | LC50 | 96 hours | 2.6 | redox.com |

| Algae | IC50 | 72 hours | >1000 | sevron.co.uk |

| Algae | IL50 | 96 hours | 1.4 | canada.ca |

In terms of chronic effects, Naphtha (petroleum), hydrotreated heavy is not expected to demonstrate chronic toxicity to aquatic organisms. scienceinteractive.com

Sublethal effects of Naphtha (petroleum), hydrotreated heavy have been noted. It is suspected of damaging fertility or the unborn child. europa.euvitol.com Long-term or repeated exposure can cause defatting of the skin, leading to dryness or cracking. ilo.orgilo.org Inhalation may lead to drowsiness and dizziness. vitol.comchemos.de

Effects on Terrestrial Organisms (e.g., Soil Invertebrates, Plants, Wildlife)

Information on the specific effects of Naphtha (petroleum), hydrotreated heavy on terrestrial organisms is limited in the provided search results. However, it is noted that the substance may accumulate in soil and water systems. sevron.co.uk The product is immiscible with water and will spread on the water surface. sevron.co.uk One safety data sheet indicates that data on terrestrial toxicity to soil invertebrates, plants, birds, beneficial insects, and soil bacteria is not available. alliancenational.co.ukforemost-uk.com Despite this, it is considered toxic to terrestrial vertebrates. fishersci.be

Mechanistic Insights into Cellular and Physiological Responses in Ecotoxicological Models

Naphtha (petroleum), hydrotreated heavy is a complex substance, and its ecotoxicological effects are linked to its hydrocarbon composition. europa.eu The substance can be absorbed into the body by inhalation of its vapor and by ingestion. ilo.orgilo.org A primary mechanism of toxicity upon ingestion is aspiration into the lungs, which can result in chemical pneumonitis. ilo.orgilo.org This is a significant risk regardless of the amount ingested. ilo.org

The substance may also affect the central nervous system. ilo.orgilo.org Exposure to high concentrations of vapor can lead to unconsciousness. ilo.orgilo.org At a cellular level, the defatting of the skin is a notable effect of repeated exposure. ilo.orgilo.org The substance is also classified as a mutagen and a carcinogen in some contexts, although this classification may not apply if the benzene (B151609) content is below 0.1% w/w. europa.euvitol.comilo.org

Inter-species Variability in Sensitivity and Response

The available data indicates some variability in sensitivity to Naphtha (petroleum), hydrotreated heavy among different aquatic species. For example, one set of studies identified algae as the most sensitive species, followed by rainbow trout and then Daphnia. canada.ca In contrast, other data suggests very low toxicity to fish, Daphnia, and algae. sevron.co.uk This discrepancy could be due to variations in the exact composition of the tested Naphtha substance, as its properties can differ based on the raw material and production processes. ilo.org For some petroleum hydrocarbons, kidney effects observed in male rats are considered specific to that species and not relevant to humans. epa.gov

Advanced Analytical Methodologies for Environmental Monitoring and Research of Einecs 287 150 2

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The initial and most critical stage in the analysis of Dechlorane Plus from environmental samples is the effective extraction of the target analytes from the matrix (e.g., sediment, biota, water, air). The choice of extraction technique depends on the matrix type, the required detection limits, and available resources.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. chromatographyonline.comepa.gov It is preferred over traditional liquid-liquid extraction due to its reduced solvent consumption, higher reproducibility, and potential for automation. chromatographyonline.comtechnologynetworks.com The fundamental principle involves passing a liquid sample through a solid sorbent material that retains the target analytes. epa.gov Interfering compounds are washed away, and the analytes of interest are subsequently eluted with a small volume of an appropriate solvent. weber.hu

For the analysis of Dechlorane Plus, silica-based cartridges are often employed for extract purification. fera.co.uk For instance, after an initial extraction, the sample extract can be passed through a silica (B1680970) cartridge to remove polar interferences. Cyclohexane has been used effectively as an eluent to recover Dechlorane Plus and related compounds from such cartridges. fera.co.uk The selection of the sorbent and elution solvents is crucial for achieving optimal recovery and a clean final extract. fera.co.uk

Table 1: Example of Solid-Phase Extraction Parameters for Dechlorane Plus Cleanup

| Parameter | Specification | Purpose |

| Sorbent Type | Strata SI-1 Silica (500 mg / 6 mL) | Adsorption of polar interfering compounds. |

| Preconditioning Solvent | Cyclohexane | To activate the sorbent and ensure reproducible retention. |

| Sample Loading Solvent | Cyclohexane (1 mL) | To transfer the initial extract onto the cartridge. |

| Elution Solvent | Cyclohexane (10 mL) | To selectively elute the non-polar Dechlorane Plus analytes. |

| Post-Elution Step | Concentration under nitrogen stream | To reduce the final volume before instrumental analysis. |

This table is illustrative of a typical SPE cleanup protocol for Dechlorane Plus analysis as described in the literature. fera.co.uk

Liquid-Liquid Extraction (LLE) is a traditional separation method based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and a non-polar organic solvent. wikipedia.orgyoutube.com The target analyte partitions from the initial solvent into the extraction solvent where it is more soluble. wikipedia.org This technique is often performed using a separatory funnel and can be effective for initial sample work-up. wikipedia.orgyoutube.com

While effective, LLE often requires large volumes of high-purity organic solvents and can be labor-intensive and time-consuming, with reproducibility being a potential issue. chromatographyonline.comtechnologynetworks.com For these reasons, modern analytical methods often favor techniques like SPE or PLE. chromatographyonline.com In the context of analyzing chlorinated compounds, common LLE solvents include dichloromethane, hexane (B92381), and toluene. economysolutions.in A specific application variant is ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME), which uses a small amount of extraction solvent (e.g., carbon tetrachloride) and a disperser solvent (e.g., acetonitrile) injected into an aqueous sample, followed by ultrasonication and centrifugation to isolate the analytes. rsc.org

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced technique that utilizes elevated temperatures and pressures to enhance the efficiency and speed of extracting analytes from solid and semi-solid samples. csic.esnih.govmdpi.com By keeping the solvent in a liquid state above its atmospheric boiling point, PLE significantly improves extraction kinetics. csic.esresearchgate.net The high temperature decreases solvent viscosity and surface tension, allowing for better penetration into the sample matrix, while the high pressure facilitates the desorption of analytes from active sites on the sample. csic.esmdpi.com

This method offers substantial advantages over traditional techniques like Soxhlet extraction, including drastically reduced extraction times (minutes versus hours) and lower solvent consumption. nih.govresearchgate.net For Dechlorane compounds, PLE has been successfully applied using a mixture of acetone (B3395972) and hexane (1:1, v/v) to extract the analytes from solid matrices. mcmaster.ca The automated nature of most PLE instruments also improves method reproducibility. csic.esresearchgate.net

Table 2: Typical Pressurized Liquid Extraction Parameters for Dechlorane Compounds

| Parameter | Setting | Rationale |

| Solvent | Acetone:Hexane (1:1, v/v) | Provides appropriate polarity to efficiently extract the target chlorinated compounds. |

| Temperature | 60–200°C | Increases solubility and diffusion rates of analytes from the matrix. csic.es |

| Pressure | 5–15 MPa (approx. 725-2175 psi) | Maintains the solvent in a liquid state above its boiling point. csic.es |

| Extraction Mode | Static or Dynamic | Static cycles allow the solvent to equilibrate with the sample, enhancing extraction. csic.es |

| Matrix Type | Sediments, soils, biological tissues | Effective for solid and semi-solid environmental samples. mcmaster.cadphen1.com |

This table summarizes general PLE conditions. Specific parameters must be optimized for each matrix type.

Chromatographic Separation Techniques

Following extraction and cleanup, the final extract is analyzed using chromatographic techniques to separate, identify, and quantify the Dechlorane Plus isomers.

Gas Chromatography (GC) is the primary technique for the separation of volatile and semi-volatile compounds like Dechlorane Plus. fera.co.uknih.gov When coupled with a mass spectrometer operating in Electron Capture Negative Ionization (ECNI) mode, it becomes an exceptionally sensitive and selective method for analyzing halogenated compounds. rsc.orgnih.gov ECNI is a soft ionization technique where thermal electrons are captured by electrophilic analytes (such as chlorinated compounds), leading to the formation of stable negative ions with high efficiency. nih.govcdc.gov

This process results in very low detection limits, often in the femtogram to picogram range. fera.co.ukresearchgate.net For DP analysis, GC-ECNI-MS is typically operated in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the target analytes, thereby enhancing selectivity and minimizing matrix interference. rsc.orgresearchgate.net This method allows for the reliable quantification of syn-DP and anti-DP isomers in various environmental samples, including air and water. rsc.orgresearchgate.net

Table 3: Selected Ions Monitored in GC-ECNI-MS for Dechlorane Plus

| Compound | Isomer | Monitored Ion (m/z) | Function |

| Dechlorane Plus (DP) | syn-DP & anti-DP | 271.8 | Quantitative Ion shimadzu.com |

| Dechlorane Plus (DP) | syn-DP & anti-DP | 652 | Molecular Ion Cluster (used for confirmation) |

| Dechlorane 602 | N/A | 546 | Molecular Ion Cluster (used for confirmation) |

| Dechlorane 603 | N/A | 580 | Molecular Ion Cluster (used for confirmation) |

The specific ions and their function may vary depending on the instrument and method optimization.

While Gas Chromatography is the predominant technique for the final determination of Dechlorane Plus, High-Performance Liquid Chromatography (HPLC) plays a significant role in the sample cleanup and fractionation process. nih.gov For highly complex samples such as fish and vegetable oils, a multi-step cleanup procedure is often necessary to remove lipids and other co-extracted matrix components that could interfere with GC analysis. nih.gov

In this context, preparative HPLC can be used as a powerful cleanup tool. For example, an HPLC system equipped with a pyrenyl(ethyl) column can effectively separate Dechlorane Plus and related compounds from interfering substances prior to the final analysis by GC-HRMS (High-Resolution Mass Spectrometry). nih.gov This application of HPLC demonstrates its utility within a broader analytical workflow, ensuring that the final extract introduced to the GC system is sufficiently clean for sensitive and accurate quantification. nih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is a cornerstone for the environmental analysis of Triphenylene and other PAHs, offering high sensitivity and selectivity. waters.com When coupled with chromatographic separation techniques such as gas chromatography (GC) or liquid chromatography (LC), MS allows for the identification and quantification of these compounds in complex environmental samples. researchgate.netnsf.gov

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the environmental monitoring of Triphenylene. chemrxiv.org Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can determine the mass of an ion with very high precision. nih.gov This capability allows for the determination of the elemental composition of a molecule from its exact mass. measurlabs.com

The primary advantage of HRMS in the analysis of Triphenylene is its ability to distinguish the target analyte from co-eluting isobaric interferences—compounds that have the same nominal mass but different elemental formulas. nih.gov This enhanced selectivity is crucial when analyzing complex environmental samples like sediments, water, or biota, where the matrix can contain a multitude of organic compounds. waters.com For example, HRMS can differentiate Triphenylene (C18H12, exact mass: 228.0939) from other compounds that might have the same nominal mass of 228 but a different elemental composition.

Key Features of HRMS in Triphenylene Analysis:

| Feature | Benefit in Environmental Monitoring |

| High Mass Accuracy | Provides high confidence in the identification of Triphenylene by determining its elemental formula. chemrxiv.org |

| High Resolving Power | Separates Triphenylene signals from those of closely related interfering compounds in the mass spectrum. nih.gov |

| Full-Scan Sensitivity | Allows for retrospective data analysis, enabling the identification of previously unsuspected contaminants without re-analyzing the sample. |

| Untargeted Screening | Facilitates the discovery of new or emerging environmental pollutants in addition to targeted analysis of Triphenylene. chemrxiv.org |

Accurate mass measurements, typically achieved with HRMS instruments, provide a high degree of confidence in compound identification. Techniques such as Atmospheric Pressure Chemical Ionization (APCI) coupled with Time-of-Flight High-Resolution Mass Spectrometry (APCI-ToF-HRMS) are particularly effective for the analysis of PAHs like Triphenylene. nih.gov APCI is a soft ionization technique suitable for non-polar to medium-polarity compounds, making it well-suited for PAHs. mascom-bremen.de

In a typical APCI-ToF-HRMS setup, the sample, after chromatographic separation, is introduced into the APCI source. The analytes are ionized and then transferred to the ToF mass analyzer, which measures their mass-to-charge ratio with high accuracy. The accurate mass data obtained can be used to confirm the elemental composition of Triphenylene and its isomers. Recent advancements have also explored the use of Atmospheric Pressure Photoionization (APPI) as a sensitive ionization method for PAHs. researchgate.netthermofisher.com

Performance Characteristics of APCI-ToF-HRMS for PAH Analysis:

| Parameter | Typical Performance | Significance for Triphenylene Analysis |

| Mass Accuracy | < 2 ppm | High confidence in the elemental formula assignment (C18H12). nsf.gov |

| Resolution | > 30,000 FWHM | Effective separation of isobaric interferences. mascom-bremen.de |

| Detection Limits | Low ng/L to pg/L range | Enables the monitoring of Triphenylene at environmentally relevant concentrations. nih.gov |

A significant challenge in the environmental analysis of Triphenylene is its co-elution with isomers, particularly Chrysene. restek.com Triphenylene and Chrysene are both PAHs with the molecular formula C18H12 and a nominal mass of 228. wikipedia.orgnih.gov Their similar physicochemical properties make their chromatographic separation difficult on standard GC columns. restek.com Since the toxicological properties of PAH isomers can vary significantly, their accurate, isomer-specific quantification is crucial for a correct risk assessment.

Challenges:

Co-elution: On many conventional GC columns, such as those with a 5% phenyl-type stationary phase, Triphenylene and Chrysene often elute at very similar retention times, leading to a single chromatographic peak. restek.com

Identical Mass Spectra: As isomers, they produce very similar, often indistinguishable, mass spectra under standard electron ionization (EI) conditions, making their individual identification by MS alone impossible without chromatographic separation.

Solutions:

Specialized GC Columns: The development of specialized GC capillary columns with unique selectivities, such as the Rxi-PAH column, has enabled the baseline separation of critical isomer pairs like Triphenylene and Chrysene. restek.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC provides a significant increase in peak capacity and resolving power compared to one-dimensional GC. By using two columns with different separation mechanisms, GCxGC can effectively separate complex mixtures of PAHs, including the Triphenylene/Chrysene isomer pair. restek.com

Liquid Chromatography (LC): Reversed-phase LC with specialized columns can also achieve the separation of PAH isomers, offering an alternative to GC-based methods. researchgate.netnih.gov

Quality Assurance and Quality Control in Environmental Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are essential to ensure the reliability, accuracy, and defensibility of environmental data generated for Triphenylene. dtic.milepa.gov These procedures encompass all stages of the analytical process, from sample collection to final data reporting. thegreenforum.orggreenpolicyplatform.org

Key QA/QC Elements in Triphenylene Analysis:

| QA/QC Element | Purpose and Implementation |

| Method Blanks | An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination from reagents, glassware, or the instrument. epa.gov |

| Field Blanks | A sample of analyte-free medium is taken to the sampling site and exposed to the sampling environment to assess contamination during sample collection and transport. |

| Spiked Samples (Matrix Spikes) | A known amount of Triphenylene is added to a real environmental sample before extraction to evaluate the effect of the sample matrix on the analytical method's accuracy and recovery. epa.gov |

| Certified Reference Materials (CRMs) | Materials with a certified concentration of Triphenylene are analyzed to verify the accuracy and precision of the entire analytical method. |

| Internal Standards | A deuterated analog of Triphenylene (e.g., Triphenylene-d12) is added to every sample, blank, and standard before analysis to correct for variations in instrument response and sample preparation losses. |

| Calibration Standards | A series of solutions with known concentrations of Triphenylene are analyzed to establish a calibration curve, which is used to quantify the analyte in unknown samples. epa.gov |

| Chain of Custody | A formal record that documents the chronological history of the sample from collection to analysis, ensuring sample integrity. dtic.mil |

By implementing these advanced analytical methodologies and stringent QA/QC protocols, environmental laboratories can generate high-quality data for the monitoring and research of Triphenylene, contributing to a better understanding of its environmental fate and more informed risk assessments. researchgate.net

Regulatory Science and Policy Implications for Environmental Management of Einecs 287 150 2

International and National Regulatory Status (e.g., POPs Convention, REACH)

The international and national regulatory status of 2,2-bis(4-cyanatophenyl)propane is not uniform and is largely influenced by the regulations governing its precursor, Bisphenol A.

International Conventions:

Stockholm Convention on Persistent Organic Pollutants (POPs): 2,2-bis(4-cyanatophenyl)propane is not listed as a persistent organic pollutant under the Stockholm Convention. tcichemicals.com A safety data sheet for the substance explicitly states that it is not applicable under Regulation (EC) No 850/2004 on persistent organic pollutants, which aligns with the Stockholm Convention's objectives. tcichemicals.com The Convention targets chemicals that persist in the environment, bioaccumulate, and pose a risk to human health and the environment through long-range transport, criteria which this compound has not been determined to meet. epa.gov

European Union:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): Under the EU's REACH Regulation (EC) No 1907/2006, 2,2-bis(4-cyanatophenyl)propane is not classified as a hazardous substance or mixture. tcichemicals.com It is not on the Candidate List of Substances of Very High Concern (SVHC) for Authorisation and is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at concentrations of 0.1% or higher. tcichemicals.com Furthermore, it is not officially classified as having endocrine-disrupting properties under current REACH articles. tcichemicals.com

National Regulations:

The regulation of 2,2-bis(4-cyanatophenyl)propane at the national level is often implicitly tied to the control of BPA.

United States: The U.S. Environmental Protection Agency (EPA) has an action plan for BPA, citing concerns over its potential environmental and health impacts, particularly as a reproductive, developmental, and systemic toxicant in animal studies. archivepp.com The Food and Drug Administration (FDA) has restricted the use of BPA in products like baby bottles, spill-proof cups, and infant formula packaging. wikipedia.orgpocketdentistry.comscielo.org.mx While 2,2-bis(4-cyanatophenyl)propane is a distinct chemical, its identity as a BPA derivative means its safety is often considered in the context of BPA regulations. acs.org Some sources classify it as a hazardous substance under the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.1200 standard. scbt.com

Canada: The Canadian government has classified BPA as "toxic" to human health and the environment under the Canadian Environmental Protection Act, 1999. mdpi.comamericanchemistry.com Regulatory actions have focused on reducing BPA exposure, especially for vulnerable populations. mdpi.comspectrumchemical.com These measures indirectly influence the environmental management considerations for its derivatives.

Japan: Japan has implemented regulations concerning BPA in food contact materials, with specific migration limits established by industry bodies like The Can Manufacturers Institute of Japan. nih.gov The Ministry of Health, Labour and Welfare also maintains a positive list system for substances used in food contact materials, which is subject to updates. scielo.org.mx

Regulatory Status Summary

| Regulation/Jurisdiction | Status of EINECS 287-150-2 (2,2-bis(4-cyanatophenyl)propane) |

|---|---|

| Stockholm Convention | Not listed as a Persistent Organic Pollutant. tcichemicals.com |

| EU REACH | Not classified as hazardous; not on SVHC list; not considered PBT, vPvB, or an endocrine disruptor at regulated levels. tcichemicals.com |

| United States | Not specifically regulated at the federal level, but its parent, BPA, is. Considered hazardous under OSHA. archivepp.comscbt.com |

| Canada | Not specifically regulated, but its parent, BPA, is listed as toxic. mdpi.comamericanchemistry.com |

| Japan | Not specifically regulated, but its parent, BPA, is subject to limits in food contact materials. scielo.org.mxnih.gov |

Scientific Basis for Environmental Risk Assessment Frameworks

The environmental risk assessment for 2,2-bis(4-cyanatophenyl)propane is primarily based on its structural relationship to BPA, its own intrinsic properties, and its mechanism of action in industrial use.

The core reaction of this compound is cyclotrimerization, where the cyanate (B1221674) ester groups react to form a stable, cross-linked polycyanurate network composed of triazine rings. This process is central to its use in creating robust thermosetting plastics.

Key Factors in Risk Assessment:

Potential for Endocrine Disruption: A significant concern stems from its BPA backbone. echemportal.org Some studies suggest that 2,2-bis(4-cyanatophenyl)propane may act as a partial agonist for estrogen receptor β (ERβ), indicating a potential to interfere with normal hormonal functions. However, a 28-day oral toxicity study in rats found no evidence of endocrine-mediated effects from the compound. echemi.com This scientific uncertainty complicates a definitive risk assessment.

Environmental Fate: The environmental fate of 2,2-bis(4-cyanatophenyl)propane is influenced by its potential to hydrolyze into carbamates in humid conditions. Its parent compound, BPA, is known to degrade relatively quickly in water and air but can persist in sediment. wikipedia.orgresearchgate.net The low volatility of BPA suggests it is unlikely to undergo long-range atmospheric transport. researchgate.net Risk assessments for 2,2-bis(4-cyanatophenyl)propane would consider similar pathways.

Aquatic Toxicity: While specific ecotoxicity data for 2,2-bis(4-cyanatophenyl)propane is limited, it is often classified as a potential aquatic toxin. spectrumchemical.com One source indicates high toxicity to aquatic life, with an EC50 for Daphnia magna of 0.009 mg/L and for algae of 0.003 mg/L. echemi.com The extensive data on BPA, which shows it can cause adverse reproductive and developmental effects in aquatic organisms at low concentrations, forms a crucial part of the risk assessment for its derivatives. tcichemicals.comnih.gov

Persistence and Bioaccumulation: According to safety data sheets, the compound is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). tcichemicals.com This aligns with data for BPA, which generally shows a low potential for bioaccumulation in aquatic organisms due to rapid metabolism. nih.gov

The risk assessment framework for this compound typically involves a weight-of-evidence approach, combining data on the substance itself with surrogate data from the better-studied BPA. researchgate.net This approach is common in regulatory science when data on a specific chemical is sparse. epa.gov

Development of Environmental Quality Standards (EQS) and Thresholds

Currently, there are no specific Environmental Quality Standards (EQS) established for 2,2-bis(4-cyanatophenyl)propane in water, sediment, or biota. The regulatory focus has been on its more prevalent parent compound, BPA. The absence of dedicated standards for the dicyanate derivative means that environmental management often relies on the guideline values set for BPA.

Reference Standards for Bisphenol A:

The European Union has been actively developing EQS for BPA under the Water Framework Directive. The Scientific Committee on Health and Environmental Risks (SCHEER) has reviewed and provided opinions on these draft standards, which illustrates the scientific process for deriving such values.

Proposed EU EQS for BPA: Based on extensive ecotoxicological data, the following values have been proposed or discussed for BPA:

Annual Average EQS (AA-QS) for freshwater: A proposed value is as low as 0.0174 µg/L, derived from a No-Observed-Effect-Concentration (NOEC) for fish reproduction of 0.174 µg/L with an assessment factor of 10. rivm.nl

Maximum Acceptable Concentration (MAC-QS) for freshwater: A proposed value is 129 µg/L. rivm.nleuropa.eu

Standards for Sediment and Biota: Values have also been proposed to protect benthic organisms and to prevent secondary poisoning of predators. For example, a quality standard for fish biota has been discussed at 44 µg/kg. rivm.nleuropa.eu

These standards for BPA are based on its potential for endocrine disruption and reproductive effects in aquatic organisms at very low concentrations. tcichemicals.com Given that 2,2-bis(4-cyanatophenyl)propane shares the BPA structure and has shown potential for aquatic toxicity, these values serve as a crucial, albeit indirect, benchmark for its environmental management until specific thresholds are developed.

Proposed Environmental Quality Standards for the Parent Compound, Bisphenol A

| Environmental Compartment | Proposed Standard | Value | Jurisdiction/Body |

|---|---|---|---|

| Freshwater | Annual Average (AA-QS) | 0.0174 µg/L | EU (Proposed) rivm.nl |

| Freshwater | Max. Acceptable Conc. (MAC-QS) | 129 µg/L | EU (Proposed) rivm.nleuropa.eu |

| Marine Water | Max. Acceptable Conc. (MAC-QS) | 31 µg/L | EU (Proposed) rivm.nleuropa.eu |

| Freshwater Sediment | Quality Standard (QS) | 0.82 mg/kg | EU (Proposed) europa.eu |

| Marine Sediment | Quality Standard (QS) | 0.16 mg/kg | EU (Proposed) europa.eu |

Environmental Monitoring Programs and Data Interpretation for Policy Support

There is no evidence of widespread, dedicated environmental monitoring programs for 2,2-bis(4-cyanatophenyl)propane. The focus of monitoring efforts has been almost exclusively on its parent compound, BPA, due to its high production volume and ubiquitous presence in the environment.

Monitoring for Bisphenol A as a Proxy:

Data from BPA monitoring programs are used to inform policy and risk management actions, providing a model for how 2,2-bis(4-cyanatophenyl)propane could be managed if it were deemed a higher priority.

Canadian Monitoring: The Government of Canada has conducted extensive monitoring of BPA in surface water, sediment, wastewater, and landfill leachate since 2004. researchgate.netcanada.ca This data has shown that BPA concentrations are generally higher downstream from industrial sources and wastewater treatment plants. researchgate.net Temporal trend analysis has indicated that regulatory actions have been generally successful in reducing BPA levels in the Canadian environment. researchgate.net

Monitoring in Other Regions: Monitoring studies for BPA have been conducted globally, including in European rivers and Iranian drinking water sources, to assess environmental levels and human exposure risks. tcichemicals.comarchivepp.com

Data Interpretation and Analytical Methods:

The interpretation of monitoring data is crucial for policy support. For BPA, the data has confirmed its release from anthropogenic sources and has been used to evaluate the effectiveness of risk management measures. canada.ca

The analytical methods developed for detecting BPA in environmental samples are highly relevant for 2,2-bis(4-cyanatophenyl)propane. These methods often require sample pre-treatment and concentration steps to detect trace amounts. mdpi.comnih.gov

Common Analytical Techniques:

High-Performance Liquid Chromatography (HPLC) mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) hibiscuspublisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govhibiscuspublisher.com

These sensitive techniques would be essential for any future monitoring programs targeting 2,2-bis(4-cyanatophenyl)propane, especially given its expected lower concentrations in the environment compared to BPA. The lack of specific monitoring data for this compound means that its environmental prevalence and potential risks are currently inferred rather than directly measured, representing a significant data gap for policy-making.

Emerging Research Frontiers and Knowledge Gaps Regarding Einecs 287 150 2

Elucidating Structure-Activity Relationships for Environmental Processes

A significant frontier in understanding the environmental impact of 2,3,3,3-Tetrachloro-1-propene lies in the detailed elucidation of its structure-activity relationships (SARs). SARs are crucial for predicting the behavior and effects of chemicals in the environment. For chlorinated alkenes, the number and position of chlorine atoms on the molecule heavily influence properties such as stability, reactivity, and toxicity. techno-press.org

Quantitative Structure-Activity Relationship (QSAR) models have been developed for various chlorinated alkenes to predict their environmental fate and toxicity. techno-press.orgnih.gov These models often use molecular descriptors to correlate the chemical structure with specific biological or environmental activities. However, the predictive power of these models is limited to the classes of compounds for which they were developed. nih.gov A critical knowledge gap exists in the development and validation of QSAR models specifically for tetrachlorinated propenes like EINECS 287-150-2. Future research should focus on developing such models to predict key environmental processes, including biodegradation rates, potential for bioaccumulation, and toxicity to various organisms. techno-press.org

Table 1: Key Areas for Structure-Activity Relationship Research on 2,3,3,3-Tetrachloro-1-propene

| Research Area | Objective |

|---|---|

| Biodegradation Pathways | To determine how the molecular structure influences microbial degradation and the formation of intermediate metabolites. |

| Toxicity Mechanisms | To understand the relationship between the chemical structure and its mode of toxic action in different species. |

| Environmental Persistence | To predict the compound's stability and persistence in various environmental compartments (air, water, soil). |

Comprehensive Assessment of Regional and Global Distribution Patterns

There is a profound lack of information regarding the presence and distribution of 2,3,3,3-Tetrachloro-1-propene in the environment. While studies have documented the widespread distribution of other chlorinated compounds, such as short-chain chlorinated paraffins (SCCPs), in various environmental media including air, sediment, and biota, specific monitoring data for 2,3,3,3-Tetrachloro-1-propene is absent from the scientific literature. epa.govresearchgate.netmdpi.com

Future research must prioritize the development of sensitive analytical methods for the detection and quantification of 2,3,3,3-Tetrachloro-1-propene in environmental samples. Subsequently, systematic monitoring programs are needed to assess its concentration in different geographical regions and environmental compartments. Understanding its potential for long-range atmospheric transport is also crucial, as has been observed for other persistent organic pollutants. researchgate.net

Development of Novel Remediation Strategies for Contaminated Environments

In the event of environmental contamination with 2,3,3,3-Tetrachloro-1-propene, effective remediation strategies will be essential. Research on the remediation of chlorinated solvents provides a foundation for potential approaches. wikipedia.org

In Situ Chemical Oxidation (ISCO) is a promising technology that involves injecting strong oxidants into the subsurface to destroy contaminants. wikipedia.orgfrtr.gov Oxidants like permanganate (B83412) and persulfate have been effective in treating chlorinated ethenes. elsevierpure.comcluin.organteagroup.com However, the efficacy of ISCO for 2,3,3,3-Tetrachloro-1-propene, including reaction kinetics and potential byproduct formation, remains uninvestigated.

Enhanced Bioremediation is another viable strategy that utilizes microorganisms to break down contaminants. epa.govresearchgate.net For many chlorinated compounds, anaerobic reductive dechlorination is a key degradation pathway. epa.gov Research is needed to identify microbial consortia capable of degrading 2,3,3,3-Tetrachloro-1-propene and to optimize environmental conditions to enhance their activity. researchgate.netmdpi.com The potential for combining remediation technologies, such as ISCO with bioremediation, should also be explored. cluin.org

Integration of 'Omics' Technologies in Ecotoxicological Research

Modern 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to investigate the ecotoxicological effects of chemicals at a molecular level. nih.govmdpi.comnih.govrsc.org These approaches can provide a comprehensive understanding of the mechanisms of toxicity by revealing changes in gene expression, protein production, and metabolic pathways in organisms exposed to a contaminant. mdpi.com

The application of 'omics' to study the effects of 2,3,3,3-Tetrachloro-1-propene is a significant emerging frontier. For instance, metabolomics can be used to identify biomarkers of exposure and to monitor the effectiveness of bioremediation processes by analyzing the metabolic fingerprints of microbial communities. battelle.orgbattelle.orgesaa.orgescholarship.orgfrontiersin.org A major knowledge gap is the complete absence of any 'omics' studies related to this specific compound.

Table 2: Potential Applications of 'Omics' in the Study of 2,3,3,3-Tetrachloro-1-propene

| 'Omics' Technology | Potential Application |

|---|---|

| Transcriptomics | Identify genes and pathways affected by exposure, providing insights into the mode of action. |